

# Spectroscopic Profile of 3-Nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Nitroanisole	
Cat. No.:	B147296	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **3-Nitroanisole** (CAS No. 555-03-3), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## **Spectroscopic Data Summary**

The spectroscopic data for **3-Nitroanisole** is summarized in the tables below, providing a quick reference for its structural characterization.

#### <sup>1</sup>H NMR Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.82	ddd	J = 8.3, 2.6, 1.0 Hz	H-4
7.73	t	J = 2.4 Hz	H-2
7.45	t	J = 8.2 Hz	H-5
7.21	ddd	J = 7.9, 2.0, 1.0 Hz	H-6
3.91	S	-	-OCH₃

## <sup>13</sup>C NMR Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
160.1	C-1
149.0	C-3
130.3	C-5
122.1	C-4
116.1	C-6
109.2	C-2
56.0	-OCH₃

# **IR Spectroscopy Data**



Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3100-3000	Aromatic C-H	Stretching
2950-2850	Aliphatic C-H (-OCH₃)	Stretching
1580, 1480, 1440	Aromatic C=C	Stretching
1530	Nitro (N=O)	Asymmetric Stretching
1350	Nitro (N=O)	Symmetric Stretching
1250	Aryl Ether (C-O)	Asymmetric Stretching
1030	Aryl Ether (C-O)	Symmetric Stretching
880-750	Aromatic C-H	Out-of-plane Bending

## **UV-Vis Spectroscopy Data**

Solvent: Ethanol

λmax (nm)	
265	

## **Experimental Protocols**

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the chemical structure of **3-Nitroanisole**.

#### Materials:

- 3-Nitroanisole sample
- Deuterated chloroform (CDCl<sub>3</sub>)



- NMR tube (5 mm diameter)
- Pipette
- · Vortex mixer

#### Procedure:

- Sample Preparation: Weigh approximately 10-20 mg of 3-Nitroanisole for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be around 4-5 cm.
- Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
  - Place the sample into the NMR magnet.
- Data Acquisition:
  - Lock the spectrometer onto the deuterium signal of the CDCl<sub>3</sub>.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Tune and match the probe for the desired nucleus (¹H or ¹³C).
  - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, and relaxation delay).
  - Acquire the spectrum.
- Data Processing:



- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a correct baseline.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Nitroanisole** using their characteristic vibrational frequencies.

#### Materials:

- 3-Nitroanisole sample
- Infrared salt plates (e.g., NaCl or KBr) or an ATR accessory
- Spatula
- Solvent for cleaning (e.g., acetone or methylene chloride)

#### Procedure (Thin Film Method):

- Sample Preparation: Place a small amount of solid 3-Nitroanisole on a clean, dry IR salt plate.
- Melt and Spread: Gently heat the salt plate on a hot plate until the 3-Nitroanisole melts.
   Place a second salt plate on top and press gently to create a thin, uniform film between the plates.
- Alternative (Solution Deposit): Dissolve a small amount of 3-Nitroanisole in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.



- Data Acquisition:
  - Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty spectrometer.
  - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
- Data Analysis:
  - Identify the major absorption bands (peaks) in the spectrum.
  - Correlate the wavenumbers of these bands to specific functional groups and vibrational modes.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

Objective: To determine the wavelength of maximum absorption (λmax) of **3-Nitroanisole**, which is related to its electronic transitions.

#### Materials:

- 3-Nitroanisole sample
- Spectroscopic grade ethanol
- · Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

#### Procedure:

- Solution Preparation: Prepare a dilute solution of 3-Nitroanisole in ethanol. The
  concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5
  arbitrary units.
- Instrument Setup:

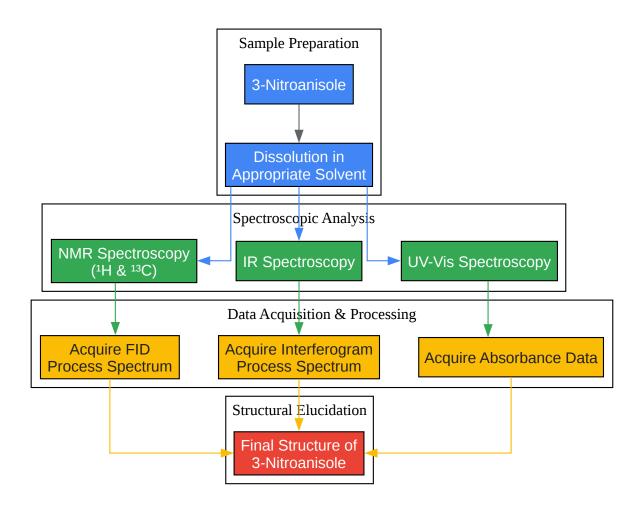


- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Set the desired wavelength range for scanning (e.g., 200-400 nm).
- Baseline Correction:
  - Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.
  - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Sample Measurement:
  - Rinse a second quartz cuvette with the 3-Nitroanisole solution and then fill it with the solution.
  - Place the sample cuvette in the spectrophotometer.
  - Run the scan to obtain the UV-Vis absorption spectrum.
- Data Analysis:
  - Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.

## **Workflow Visualization**

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **3-Nitroanisole** is depicted in the following diagram.





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Caption: Workflow for the spectroscopic characterization of **3-Nitroanisole**.

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